molecular formula C16H19ClN4 B1294156 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine CAS No. 1017782-74-9

4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine

Cat. No. B1294156
CAS RN: 1017782-74-9
M. Wt: 302.8 g/mol
InChI Key: IOKPDSNVJVSREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine, also known as 4-BPCPM, is an organic compound belonging to the class of pyrimidines. It is a derivative of piperazine, which is an important component of many pharmaceutical drugs. 4-BPCPM is a key intermediate in the synthesis of a number of drugs, including anti-depressants, anti-anxiety drugs, and anticonvulsants. It has also been used in the synthesis of several other compounds, including dyes, fragrances, and pesticides.

Scientific Research Applications

Molecular Imprinting

Molecularly imprinted polymers (MIPs): are designed to recognize and bind specific target molecules. The benzylpiperazine moiety of “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” can be used in the molecular imprinting process to create polymers with high affinity for certain substances, such as illicit drugs . This application is significant in the development of sensors and assays for detecting these substances in various matrices.

Central Nervous System Research

Compounds containing the benzylpiperazine structure, like our compound of interest, are known to act as central nervous system stimulants. They are key structural elements in biologically active compounds that show potential for treating mental disorders . Research into this application could lead to new therapeutic agents for neurological conditions.

Synthesis of Derivatives

The synthesis of 1-aralkyl-4-benzylpiperazine derivatives is an important area of research. These derivatives exhibit remarkable affinities to σ receptors, which are implicated in many physiological and pathological processes. Efficient synthetic routes involving “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” can lead to new compounds with potential pharmacological applications .

Drug Development

The structural features of “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” make it a valuable scaffold in drug development. Its benzylpiperazine component is a crucial element in various biologically active compounds, especially those with affinities for σ receptors, which are targets for the treatment of mental disorders .

Analytical Chemistry

In analytical chemistry, the specific binding properties of MIPs can be utilized for the selective extraction and quantification of target molecules. “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” can be used to create MIPs that selectively bind to similar structural analogs, enhancing the detection of specific substances in complex samples .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4/c1-13-18-15(17)11-16(19-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKPDSNVJVSREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179596
Record name 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine

CAS RN

1017782-74-9
Record name 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.